2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid
Description
2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid is a synthetic carboxylic acid derivative characterized by a carbamoylmethoxy backbone and an ethoxy-oxo-propane substituent. Its structure combines ester, carbamate, and acetic acid functionalities, making it a versatile intermediate in organic synthesis, particularly for drug conjugation or linker applications.
Properties
IUPAC Name |
2-[2-[(1-ethoxy-1-oxopropan-2-yl)amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-3-16-9(14)6(2)10-7(11)4-15-5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHSISNRUUJSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-2-methyl-1-propanol to form an intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid with five structurally related compounds, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Analysis of Acetic Acid Derivatives
Key Observations:
Functional Group Diversity: The target compound’s ethoxy ester and carbamoyl groups contrast with the Fmoc derivative (), which includes a bulky Fmoc-protected amine for peptide synthesis. The absence of aromatic rings in the target compound may enhance solubility in polar solvents compared to indole- or phenyl-containing analogs . The phosphonomethyl group in 59Z () introduces a negative charge at physiological pH, unlike the neutral carbamoyl group in the target compound. This difference impacts biological targeting, such as binding to phosphorylated enzyme sites .
Molecular Weight and Applications: Lower molecular weight analogs like the methyl ester derivative () are more volatile and suited for industrial applications, whereas the target compound’s higher weight (~265 g/mol) suggests stability for pharmaceutical intermediates .
Hydrogen Bonding and Crystallization :
- The benzylsulfonyl group in facilitates strong hydrogen bonding and π-π stacking due to its aromaticity, whereas the target compound’s aliphatic ethoxy group may reduce crystallinity, as per Etter’s graph set theory () .
Stability and Reactivity :
- The methyl ester in is prone to hydrolysis under basic conditions, whereas the target compound’s ethoxy ester may exhibit slower hydrolysis, enhancing shelf life .
Biological Activity
2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid, with the CAS number 1397000-27-9, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₅N₁O₆
- Molecular Weight : 233.22 g/mol
- CAS Number : 1397000-27-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
- Inhibition of Histone Deacetylases (HDACs) :
- Cell Cycle Arrest :
- Induction of Apoptosis :
Study 1: Prostate Cancer Cell Lines
A study assessed the effects of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid on prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145). The findings revealed:
- Dose-dependent inhibition of cell growth.
- Significant induction of apoptosis through activation of caspases.
- Evidence of G1 phase arrest linked to increased p21 levels .
Study 2: Reproductive Toxicity Assessment
Another investigation focused on the reproductive toxicity associated with methoxyacetic acid (MAA), a related compound. Although not directly studying 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid, it provides insights into potential risks:
- MAA was found to cause embryo malformation and spermatocyte death by interfering with metabolic pathways and HDAC inhibition .
Data Table: Summary of Biological Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
